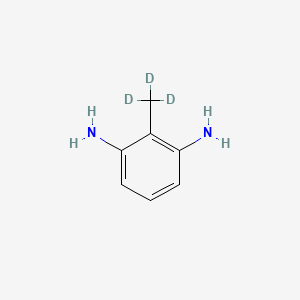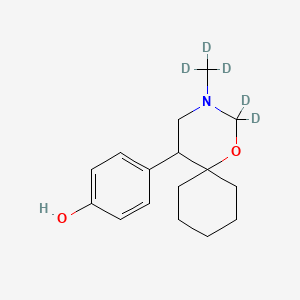
O-Desmethyl Venlafaxine Cyclic Impurity-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl Venlafaxine Cyclic Impurity-d5 is a labeled analogue of O-Desmethyl Venlafaxine Cyclic Impurity, which is an impurity of Desvenlafaxine. Desvenlafaxine is a medication used to treat depression. The compound is characterized by its molecular formula C16H18D5NO2 and a molecular weight of 266.39. It is used in various scientific research applications, particularly in the study of metabolic pathways and chemical identification.
Métodos De Preparación
The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity-d5 involves the incorporation of deuterium atoms into the structure of O-Desmethyl Venlafaxine Cyclic Impurity. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions within the molecule. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
O-Desmethyl Venlafaxine Cyclic Impurity-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
O-Desmethyl Venlafaxine Cyclic Impurity-d5 is widely used in scientific research, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as a reference standard in the development and testing of pharmaceuticals, particularly in the study of Desvenlafaxine and its impurities.
Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing
Mecanismo De Acción
The mechanism of action of O-Desmethyl Venlafaxine Cyclic Impurity-d5 is related to its role as an impurity of Desvenlafaxine. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain and improving mood. The labeled analogue, this compound, is used to study the metabolic pathways and pharmacokinetics of Desvenlafaxine, providing insights into its mechanism of action.
Comparación Con Compuestos Similares
O-Desmethyl Venlafaxine Cyclic Impurity-d5 can be compared with other similar compounds, such as:
O-Desmethyl Venlafaxine Cyclic Impurity: The unlabeled version of the compound, used for similar research purposes.
Desvenlafaxine: The parent compound, used as an antidepressant medication.
D,L-O-Desmethyl Venlafaxine-d10: Another labeled analogue used in metabolic research
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions.
Propiedades
IUPAC Name |
4-[2,2-dideuterio-3-(trideuteriomethyl)-1-oxa-3-azaspiro[5.5]undecan-5-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3/i1D3,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFIYOVTHWDOQK-JQKGTWBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N(CC(C2(O1)CCCCC2)C3=CC=C(C=C3)O)C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
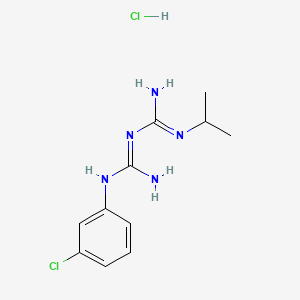
![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)

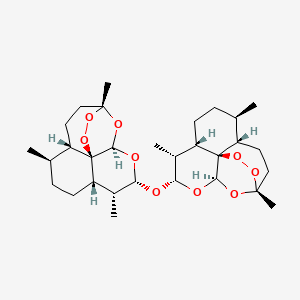
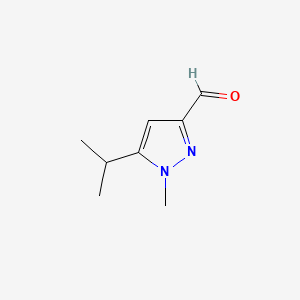
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
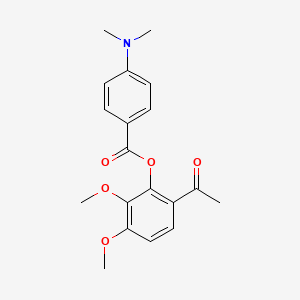
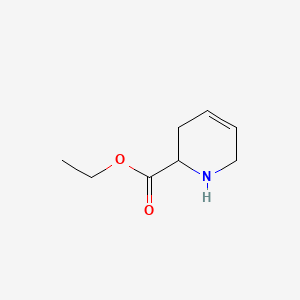
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)

